[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol
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Overview
Description
[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol: is a chemical compound with the molecular formula C12H17NO2 It is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 3-(3-methoxyphenyl)pyrrolidin-3-one.
Reduction: Formation of 3-(3-methoxyphenyl)pyrrolidin-3-ylmethanol.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of action of various biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products .
Mechanism of Action
The mechanism of action of [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
3-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Methanol derivatives: Compounds with similar hydroxymethyl functional groups.
Uniqueness: What sets [3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol apart is its combination of a pyrrolidine ring with a methoxyphenyl group and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(7-11)12(9-14)5-6-13-8-12/h2-4,7,13-14H,5-6,8-9H2,1H3 |
InChI Key |
JXGOBSYGXNXELR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNC2)CO |
Origin of Product |
United States |
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